1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride
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Overview
Description
1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two 2,6-dimethoxyphenoxyethyl groups attached to a piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride typically involves the reaction of 1,4-bis(2-chloroethyl)piperazine with 2,6-dimethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
1,4-Bis(2-(2,6-dimethoxyphenoxy)ethyl)piperazine dihydrochloride is unique due to the presence of the 2,6-dimethoxyphenoxyethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
CAS No. |
87780-24-3 |
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Molecular Formula |
C24H36Cl2N2O6 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
1,4-bis[2-(2,6-dimethoxyphenoxy)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C24H34N2O6.2ClH/c1-27-19-7-5-8-20(28-2)23(19)31-17-15-25-11-13-26(14-12-25)16-18-32-24-21(29-3)9-6-10-22(24)30-4;;/h5-10H,11-18H2,1-4H3;2*1H |
InChI Key |
FITHHLBKTGVRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCN(CC2)CCOC3=C(C=CC=C3OC)OC.Cl.Cl |
Origin of Product |
United States |
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